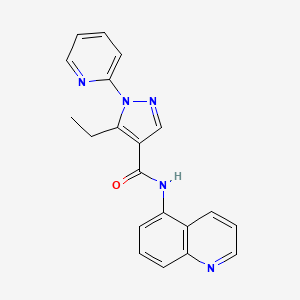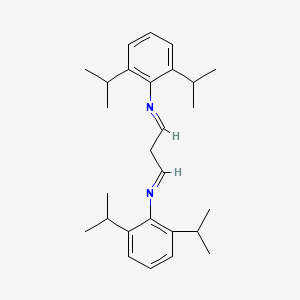![molecular formula C15H15N5O2 B13366229 2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a compound that features both imidazole and phthalazine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while phthalazine is a bicyclic compound with nitrogen atoms in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized through various methods, including the reaction of hydrazine with phthalic anhydride.
Coupling of the Two Moieties: The final step involves coupling the imidazole and phthalazine moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The phthalazine moiety can be reduced to form dihydrophthalazine derivatives.
Substitution: Both the imidazole and phthalazine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the phthalazine moiety would yield dihydrophthalazine derivatives.
Applications De Recherche Scientifique
N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s imidazole moiety is known for its biological activity, including antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of functional materials, such as catalysts and sensors.
Biology: The compound can be used as a probe to study biological processes involving imidazole and phthalazine derivatives.
Mécanisme D'action
The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The imidazole moiety can interact with enzymes and receptors, modulating their activity. The phthalazine moiety can interact with DNA and proteins, affecting their function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Dacarbazine: An anticancer agent containing a phthalazine ring.
Uniqueness
N-[2-(1H-imidazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is unique due to the combination of imidazole and phthalazine moieties in a single molecule. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C15H15N5O2 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-(2-imidazol-1-ylethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C15H15N5O2/c21-14(17-6-8-20-7-5-16-10-20)9-13-11-3-1-2-4-12(11)15(22)19-18-13/h1-5,7,10H,6,8-9H2,(H,17,21)(H,19,22) |
Clé InChI |
UWRHPEPPYNOURB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366166.png)
![3-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13366170.png)

![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)
![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)

![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)

![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)
